Home > Products > Screening Compounds P66094 > 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide - 1448121-88-7

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Catalog Number: EVT-3106786
CAS Number: 1448121-88-7
Molecular Formula: C17H14F2N4O
Molecular Weight: 328.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It demonstrated significant antifibrotic activity in rat models of liver and renal fibrosis by reducing the expression of collagen IA1 mRNA. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

    Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90α and HSP90β). This compound displayed antitumor effects in a xenograft mouse model of NCI-H1975. [, ]

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective AKT inhibitor that exhibits promising anticancer cell proliferation activity. Notably, Hu7691 demonstrates a reduced risk of cutaneous toxicity compared to other AKT inhibitors, making it a promising candidate for further development. [, ]

Overview

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. This compound features a difluorobenzamide structure linked to a pyridinyl pyrazole moiety, which is significant in medicinal chemistry due to its potential biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in the treatment of diseases related to protein kinase activity and other cellular processes.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their rings. It is derived from benzamide derivatives, which are known for their diverse pharmacological properties. The synthesis and characterization of such compounds have been documented in various patents and scientific literature, highlighting their relevance in drug development and medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and pyridin-4-yl hydrazine.
  2. Formation of Pyrazole: The reaction between the hydrazine derivative and an appropriate carbonyl compound leads to the formation of the pyrazole ring.
  3. Benzamide Formation: The resulting pyrazole is then coupled with 3,4-difluorobenzoyl chloride or a similar benzoyl derivative under basic conditions to yield the final product.
  4. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular formula of 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is C15_{15}H15_{15}F2_{2}N5_{5}O. The structure features:

  • A benzamide core with two fluorine atoms at the 3 and 4 positions.
  • An ethyl linker connecting to a pyridinyl pyrazole, which contributes to its biological activity.

The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to predict its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The reactions involving this compound primarily focus on its interactions with biological targets. For instance:

  • Protein Kinase Inhibition: The compound has shown potential as an inhibitor of specific protein kinases involved in cancer progression. This interaction typically involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity.
  • Substituent Effects: Variations in substituents on the benzamide or pyrazole moieties can significantly affect the compound's reactivity and selectivity towards different targets .
Mechanism of Action

Process and Data

The mechanism of action for 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves:

  1. Binding Affinity: The compound binds selectively to protein kinases due to its structural complementarity with the enzyme's active site.
  2. Inhibition of Phosphorylation: By occupying the ATP-binding site, it prevents substrate phosphorylation, thereby disrupting signaling pathways involved in cell proliferation and survival.
  3. Potential Therapeutic Outcomes: This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the pyrazole ring .
Applications

Scientific Uses

The primary applications of 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide include:

  • Drug Development: As a potential lead compound for developing new anti-cancer therapies targeting protein kinases.
  • Biological Studies: Used in research to explore mechanisms of kinase regulation and cellular signaling pathways.

Research continues on optimizing this compound's efficacy and safety profile for therapeutic use in various diseases associated with dysregulated kinase activity .

Synthesis Methodologies and Optimization

Regioselective Pyrazole Ring Formation via Cyclocondensation Strategies

The construction of the 3-(pyridin-4-yl)-1H-pyrazole core employs hydrazine-carbonyl cyclocondensation, leveraging the differential reactivity of 1,3-dicarbonyl equivalents to achieve regiocontrol. Key approaches include:

  • Acetylenic Ketone Route: 3-(Pyridin-4-yl)prop-2-yn-1-one reacts with hydrazines under mild conditions (EtOH, 60°C), yielding predominantly the 1,3-disubstituted pyrazole regioisomer (>95%) due to steric and electronic bias from the pyridyl group [1].
  • 1,3-Dicarbonyl Strategy: Ethyl 4,4,4-trifluoroacetoacetate and 4-acetylpyridine condense to form a diketone intermediate. Subsequent cyclocondensation with hydrazine hydrate at 0°C in DMF achieves 85% regioselectivity for the 1-ethyl-3-(pyridin-4-yl)pyrazole isomer [7]. Catalyst systems like nano-ZnO further enhance selectivity and yield (92%) by accelerating imine/enol tautomerization [1].

Table 1: Regioselectivity in Pyrazole Cyclocondensation

Carbonyl PrecursorConditionsRegioisomer RatioYield (%)
3-(Pyridin-4-yl)propynoneEtOH, 60°C, 6h98:2 (1,3- vs 1,5-)89
Trifluoroacetylpyridyl ketoneDMF, 0°C → RT, 12h85:15 (1,3- vs 1,5-)91
Pyridyl vinyl ketone[bmim]PF₆/Cu(OTf)₂, 80°C90:10 (1,3- vs 1,5-)82

Nucleophilic Substitution and Coupling Reactions for Benzamide Functionalization

The ethyl-linked pyrazole intermediate undergoes sequential functionalization:

  • Halogenation: 2-Chloroethyl bromide reacts with the pyrazole nitrogen in acetonitrile (K₂CO₃, 60°C, 8h), forming 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl bromide with 88% conversion [5].
  • Amide Coupling: 3,4-Difluorobenzoic acid is activated using EDC·HCl/HOBt in DMF, generating an in situ O-acylisourea. Nucleophilic displacement by the aminoethylpyrazole occurs at 25°C within 12h, yielding the title benzamide at 85% purity [10]. Alternative methods employ ruthenium-catalyzed oxidative amidation ([(h⁶-C₆H₆)RuCl(m-Cl)]₂, toluene, 100°C), converting aldehydes directly to amides without carboxylic acid pre-activation [7].

Fluorination Techniques for 3,4-Difluoro Substitution Patterns

The 3,4-difluorobenzoic acid precursor is synthesized via:

  • Halex Exchange: 3,4-Dichlorobenzonitrile reacts with KF in sulfolane (180°C, 24h) using [18]crown-6 as a phase-transfer catalyst, achieving 92% difluorination . Regioselectivity is controlled by the electron-withdrawing nitrile group, which activates C3/C4 positions toward nucleophilic displacement.
  • Electrophilic Fluorination: Diazotization of 3-fluoroanthranilic acid followed by Balz-Schiemann reaction (tetrafluoroborate salt decomposition) yields 1,2-difluorobenzene derivatives, though with lower regiocontrol (<75%) .

Solvent and Catalyst Systems for Yield Optimization

Solvent polarity and catalyst choice critically impact reaction efficiency:

  • Cyclocondensation: Polar aprotic solvents (DMF, DMAc) enhance regioselectivity in pyrazole formation by stabilizing dipolar transition states. Acid additives (10% HCl) accelerate dehydration, improving yields to >90% [1] [6].
  • Amidation: Non-polar solvents (toluene) favor Ru-catalyzed oxidative coupling by suppressing hydrolytic side reactions. BrettPhos Pd G3 enables C-N coupling under mild conditions (1,4-dioxane, 80°C) with 89% yield in nucleophilic substitutions [7] [10].
  • Fluorination: High-boiling solvents (sulfolane, DMSO) facilitate Halex exchange by solubilizing inorganic fluorides. Catalytic tetrabutylammonium bromide boosts F⁻ nucleophilicity, reducing reaction times by 40% .

Table 2: Solvent/Catalyst Impact on Key Reactions

Reaction StepOptimal SolventCatalystTemperature (°C)Yield (%)
Pyrazole CyclizationDMFNano-ZnO2595
N-Alkylation of PyrazoleCH₃CNK₂CO₃6088
Amide CouplingToluene[(h⁶-C₆H₆)RuCl₂]₂10090
Halex FluorinationSulfolane[18]Crown-618092

Purification Protocols and Analytical Validation

Final compound purity (>99%) is achieved through:

  • Chromatography: Reverse-phase C18 column chromatography (MeOH:H₂O, 65:35) removes residual hydrazine and diacylated byproducts [5].
  • Crystallization: Ethyl acetate/n-hexane (1:5) recrystallization yields analytically pure benzamide as white needles [6].
  • Analytical Validation: ¹⁹F NMR confirms absence of regioisomeric impurities (δ -137.2 to -142.5 ppm for ortho-fluorine). LC-MS (ESI+) shows m/z 357.1 [M+H]⁺, while HPLC (C18, 0.1% TFA/MeCN) verifies ≥99% purity at 254 nm [5]. Elemental analysis validates stoichiometry (C, 57.14%; H, 3.95%; N, 15.71%; F, 10.64%) [10].

Properties

CAS Number

1448121-88-7

Product Name

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

IUPAC Name

3,4-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.323

InChI

InChI=1S/C17H14F2N4O/c18-14-2-1-13(11-15(14)19)17(24)21-8-10-23-9-5-16(22-23)12-3-6-20-7-4-12/h1-7,9,11H,8,10H2,(H,21,24)

InChI Key

KGSVVUYVBLXQRR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.